molecular formula C18H25FN2O B15011615 N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide

N'-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide

Cat. No.: B15011615
M. Wt: 304.4 g/mol
InChI Key: OOSHEBRNNJTGAS-MCDHDYCYSA-N
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Description

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is a hydrazide derivative characterized by the presence of a fluorophenyl group and a butenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide typically involves the condensation of an appropriate aldehyde or ketone with octanehydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2Z,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]octanehydrazide is unique due to its specific structural features, such as the presence of a fluorophenyl group and a butenylidene moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(Z)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]octanamide

InChI

InChI=1S/C18H25FN2O/c1-3-4-5-6-7-12-18(22)21-20-15(2)13-14-16-10-8-9-11-17(16)19/h8-11,13-14H,3-7,12H2,1-2H3,(H,21,22)/b14-13+,20-15-

InChI Key

OOSHEBRNNJTGAS-MCDHDYCYSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C(/C)\C=C\C1=CC=CC=C1F

Canonical SMILES

CCCCCCCC(=O)NN=C(C)C=CC1=CC=CC=C1F

Origin of Product

United States

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